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Compound of Interest

Compound Name: FT3967385

Cat. No.: B12413795 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis,

and biological characterization of FT3967385, a potent and selective covalent inhibitor of

Ubiquitin-Specific Protease 30 (USP30). This document details the experimental protocols for

its synthesis and key biological assays, presents quantitative data in structured tables, and

visualizes the relevant signaling pathways and experimental workflows.

Discovery and Rationale
FT3967385, also referred to as FT385, is a novel N-cyano pyrrolidine derivative identified as a

highly selective inhibitor of USP30.[1][2][3] USP30 is a deubiquitinating enzyme (DUB)

localized to the outer mitochondrial membrane, where it plays a critical negative regulatory role

in mitophagy, the selective autophagic clearance of damaged mitochondria.[1][4][5] The PINK1-

PARKIN signaling pathway is a key mechanism for initiating mitophagy in response to

mitochondrial damage.[1][5][6] By removing ubiquitin chains from mitochondrial outer

membrane proteins, USP30 counteracts the pro-mitophagy signaling cascade initiated by

PINK1 and PARKIN.[1][4][6]

Defective mitophagy is implicated in the pathogenesis of several neurodegenerative conditions,

including Parkinson's disease.[1][5] Therefore, inhibiting USP30 has emerged as a promising

therapeutic strategy to enhance the clearance of dysfunctional mitochondria and potentially

ameliorate disease progression.[4][5][7] FT3967385 was developed to recapitulate the effects
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of genetic loss of USP30, thereby promoting the ubiquitination of mitochondrial proteins and

amplifying the PINK1-PARKIN signal for mitophagy.[1]

Synthesis of FT3967385
While a detailed, step-by-step synthesis protocol for FT3967385 is not publicly available in

peer-reviewed literature, its chemical structure as a 1-cyano-pyrrolidine derivative suggests a

synthetic route based on established organic chemistry principles. The synthesis of related 1-

cyano-pyrrolidine inhibitors of USP30 has been described in patent literature

(WO/2017/093718). The following represents a plausible, generalized synthetic protocol.

Experimental Protocol: General Synthesis of 1-Cyano-
Pyrrolidine Derivatives
This protocol is a generalized representation based on the known chemistry of similar

compounds.

Step 1: Formation of the Pyrrolidine Ring

The pyrrolidine core can be synthesized through various established methods, such as the

reductive amination of a suitable dicarbonyl compound with a primary amine or through

cycloaddition reactions.

Step 2: Introduction of the Cyano Group

The N-cyano group is typically introduced by reacting the secondary amine of the pyrrolidine

ring with a cyanating agent, such as cyanogen bromide (BrCN), in the presence of a base to

neutralize the HBr byproduct.

Step 3: Functionalization of the Pyrrolidine Ring

The specific substituents on the pyrrolidine ring of FT3967385 would be introduced through

appropriate functional group transformations on the starting materials or intermediates. This

could involve reactions such as amide bond formation, ether synthesis, or carbon-carbon bond-

forming reactions to attach the desired side chains.

Step 4: Purification
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The final compound would be purified using standard chromatographic techniques, such as

flash column chromatography on silica gel, followed by characterization using methods like

NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Biological Activity and Mechanism of Action
FT3967385 is a covalent inhibitor of USP30, forming a stable bond with the active site cysteine

residue (Cys77) of the enzyme.[1] This irreversible inhibition leads to the accumulation of

ubiquitinated proteins on the mitochondrial outer membrane, a key signal for mitophagy.

Quantitative Data
Parameter Value Assay Reference

USP30 Inhibition

IC50 ~4 nM

Recombinant USP30

activity assay

(Ubiquitin-rhodamine

substrate)

[1]

KI 5.6 nM
Enzyme kinetics

(Progress curves)

kinact 0.00067 s-1
Enzyme kinetics

(Progress curves)

Selectivity

USP6 Inhibition Significant at 200 nM DUB profiler screen [1]

Other USPs

Highly selective for

USP30 at

concentrations up to

200 nM

DUB profiler screen [1]

Experimental Protocols
Objective: To determine the concentration-dependent inhibition of USP30 by FT3967385.
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Method: Recombinant USP30 enzyme is incubated with varying concentrations of

FT3967385. The reaction is initiated by the addition of a fluorogenic ubiquitin substrate, such

as ubiquitin-rhodamine. The rate of substrate cleavage is monitored by measuring the

increase in fluorescence over time. The IC50 value is calculated from the dose-response

curve.[1]

Objective: To characterize the binding kinetics of FT3967385 to USP30.

Method: Biotinylated USP30 is immobilized on streptavidin-coated biosensors. The

biosensors are then dipped into solutions containing different concentrations of FT3967385.

The association and dissociation of the inhibitor are monitored in real-time by measuring

changes in the interference pattern of light reflected from the biosensor surface. This allows

for the determination of binding constants.[2]

Objective: To assess the selectivity of FT3967385 against a panel of other deubiquitinating

enzymes.

Method: FT3967385 is screened at various concentrations against a library of recombinant

DUBs. The activity of each DUB is measured in the presence and absence of the inhibitor

using a suitable substrate. The percentage of inhibition for each DUB is then calculated to

determine the selectivity profile.[1]

Objective: To confirm that FT3967385 engages with USP30 in a cellular context.

Method: Cells or cell lysates are treated with FT3967385. A ubiquitin-based activity probe,

such as ubiquitin-propargylamide (Ub-PA), which covalently binds to the active site of DUBs,

is then added. The binding of the probe to USP30 is assessed by western blotting, looking

for a molecular weight shift. Pre-incubation with FT3967385 will prevent the binding of the

probe, demonstrating target engagement.[2][7]

Cellular Effects of FT3967385
Treatment of cells with FT3967385 leads to a phenotype that mimics the genetic knockout of

USP30. This includes the increased ubiquitination of mitochondrial outer membrane proteins,

most notably TOM20, a component of the mitochondrial protein import machinery.[1][3] This

enhanced ubiquitination serves as a robust biomarker for USP30 inhibition.
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Experimental Protocol: Analysis of Mitochondrial
Protein Ubiquitination

Objective: To measure the effect of FT3967385 on the ubiquitination of mitochondrial

proteins.

Method: Cells (e.g., SH-SY5Y neuroblastoma cells) are treated with FT3967385 or a vehicle

control. Mitochondria are then enriched by subcellular fractionation. The levels of

ubiquitinated proteins in the mitochondrial fraction are analyzed by western blotting using

antibodies against ubiquitin and specific mitochondrial proteins like TOM20.[3] For a more

global view, the ubiquitylome of the mitochondrial fraction can be analyzed by mass

spectrometry-based proteomics.

Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key

signaling pathway and a typical experimental workflow for studying FT3967385.
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Caption: The PINK1-PARKIN mediated mitophagy pathway and the inhibitory action of

FT3967385 on USP30.
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Caption: A typical experimental workflow for evaluating the cellular effects of FT3967385.

Conclusion
FT3967385 is a valuable research tool for investigating the role of USP30 in mitophagy and

related cellular processes. Its high potency and selectivity make it a suitable probe for

dissecting the molecular mechanisms of mitochondrial quality control. The recapitulation of the

USP30 knockout phenotype by FT3967385 provides a powerful chemical biology approach to

study the therapeutic potential of USP30 inhibition in diseases associated with mitochondrial

dysfunction. Further research into the synthesis and optimization of FT3967385 and related

compounds may pave the way for novel therapeutic interventions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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